molecular formula C19H16N6O B2866926 N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 393786-68-0

N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2866926
CAS No.: 393786-68-0
M. Wt: 344.378
InChI Key: UCGSZMQNAYNTCC-UHFFFAOYSA-N
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Description

N-(4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a phenyl-substituted pyrazolo[3,4-d]pyrimidine core linked via an amino group to a para-substituted phenylacetamide moiety. This scaffold is of interest due to its structural similarity to kinase inhibitors and bioactive molecules targeting nucleotide-binding domains .

Properties

IUPAC Name

N-[4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c1-13(26)23-14-7-9-15(10-8-14)24-18-17-11-22-25(19(17)21-12-20-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,23,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGSZMQNAYNTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is typically synthesized via multi-step reactions involving cyclization and substitution processes. A common pathway involves:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of 3-amino-4-cyanopyrazole derivatives under acidic or thermal conditions .

  • Chlorination of the pyrimidine ring at position 4 using phosphorus oxychloride (POCl₃) .

  • Nucleophilic substitution of the 4-chloro intermediate with aromatic amines (e.g., 4-aminophenylacetamide) to introduce the acetamide group .

Representative Reaction Scheme:

text
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine + 4-Aminophenylacetamide N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide + HCl

Conditions: Reflux in isopropanol or DMF with catalytic K₂CO₃ .

Acylation of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetic acid :

text
This compound + H₂O N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetic acid + NH₃

Conditions:

  • Acidic: HCl (conc.), reflux, 6–8 h .

  • Basic: NaOH (10%), 80°C, 4 h.

Substitution Reactions at the Pyrimidine Ring

The pyrimidine ring participates in electrophilic substitution and cross-coupling reactions:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°CAryl-substituted pyrazolo[3,4-d]pyrimidine derivatives60–75
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine, 100°CN-Alkylated/arylated pyrazolo[3,4-d]pyrimidines55–70

Reactivity of the Pyrazole Ring

The pyrazole moiety undergoes cycloaddition and alkylation reactions:

  • 1,3-Dipolar Cycloaddition with nitrile oxides yields fused triazole derivatives .

  • Alkylation at N1 using alkyl halides (e.g., methyl iodide) under basic conditions .

Oxidation of the Acetamide Side Chain

The methyl group in the acetamide can be oxidized to a ketone:

text
This compound + KMnO₄ N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)glyoxylic acid

Conditions: KMnO₄ (aq.), H₂SO₄, 60°C, 3 h.

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring to a dihydro derivative:

text
This compound + H₂ (1 atm) N-(4-((1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide

Conditions: Pd/C (10%), ethanol, RT, 12 h .

Stability Under Thermal and pH Conditions

ConditionObservationReference
Thermal (100°C, 24 h) Stable in DMSO; decomposition observed in acidic/basic aqueous media
pH 1–3 (HCl) Partial hydrolysis of acetamide to acetic acid
pH 10–12 (NaOH) Complete hydrolysis within 4 h

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyrazolo-pyrimidine derivatives, focusing on molecular features, synthetic routes, physicochemical properties, and biological insights.

Structural Modifications and Key Differences

Sulfanyl vs. Amino Linkers
  • N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (C21H18N6O2S): Replaces the amino linker with a sulfanyl (thio) group. Molecular Weight: 418.475 g/mol; CAS: 483984-43-6 .
Piperazine-Linked Derivatives
  • Compound XIIa (n-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide): Incorporates a piperazine spacer between the pyrazolo-pyrimidine and acetamide groups. Synthesis: Achieved via nucleophilic substitution with 2-chloroacetamide derivatives (yield: 70%; m.p. 180–182°C) .
  • Compound XVI (2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide) :

    • Features a thiadiazole-substituted acetamide.
    • Impact : Thiadiazole may confer hydrogen-bonding capacity, influencing target affinity .
    • Synthesis : Reacted with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (yield: 65–75%) .
Fluorinated and Trifluoromethoxy Derivatives
  • 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide :
    • Introduces fluorine and trifluoromethoxy groups on the phenyl rings.
    • Impact : Electron-withdrawing groups may enhance metabolic stability and binding specificity .
    • Molecular Weight : 504.44 g/mol; CAS: 893936-47-5 .
Table 1: Key Data for Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Modifications
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C21H18N6O2S 418.48 N/A N/A Sulfanyl linker
Compound XIIa C23H22ClN7O 463.91 70 180–182 Piperazine spacer
Compound XVI C20H18N8OS 426.47 65–75 N/A Thiadiazole substituent
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C20H14F4N6O2S 504.44 N/A N/A Fluorine/trifluoromethoxy groups
Key Observations:
  • Yield : Piperazine-linked derivatives (XIIa, XVI) exhibit moderate to high yields (65–75%), suggesting robust synthetic protocols .
  • Melting Points : Higher melting points (e.g., 180–188°C) correlate with rigid aromatic systems and hydrogen-bonding groups .

Biological Activity

N-(4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 845966

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anti-Cancer Activity

Numerous studies have explored the anti-cancer potential of pyrazolo[3,4-d]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

Key Findings:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that the compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Potential for Treating Inflammatory Diseases : Given its ability to modulate inflammatory responses, this compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiamoebic Activity

Research has highlighted the antiamoebic activity of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, this compound has shown promising results against Entamoeba histolytica, outperforming traditional treatments like metronidazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

ModificationEffect on Activity
Substitution on the pyrazole ringEnhanced anti-cancer activity
Alteration of the acetamide groupImproved solubility and bioavailability
Variation in phenyl substituentsChanges in selectivity towards specific cancer cell lines

Study 1: Anti-Cancer Efficacy

A study conducted by Xia et al. synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The lead compound exhibited an IC50 value of 26 µM against A549 cells, indicating substantial anti-tumor activity .

Study 2: Anti-inflammatory Mechanism

In a separate investigation into the anti-inflammatory effects, researchers found that this compound significantly inhibited the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential for treating chronic inflammatory conditions .

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